molecular formula C10H9NO3S B8606960 5-Benzothiazolecarboxylic acid,2,3-dihydro-4-methyl-2-oxo-,methyl ester CAS No. 437651-66-6

5-Benzothiazolecarboxylic acid,2,3-dihydro-4-methyl-2-oxo-,methyl ester

Cat. No. B8606960
M. Wt: 223.25 g/mol
InChI Key: KTFHYPDZQHDVTI-UHFFFAOYSA-N
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Patent
US06908884B2

Procedure details

A solution of 22.5 g (93 mmol) of methyl 2-chloro-4-methyl-benzothiazole-5-carboxylate in 360 ml of N-methylpyrrolidone was admixed with 13.6 g (186 mmol) of potassium methoxide and heated at 100° C. for 5 hours. After cooling, the resulting precipitate was filtered off with suction and the filtrate was admixed with water. The pH of the reaction solution was then adjusted to pH 1, the aqueous solution was extracted three times with ethyl acetate and the combined organic phases were washed and dried. The solvent was removed under reduced pressure and the residue was purified by trituration with methylene chloride/n-hexane. This gave, in a yield of 55%, 11.38 g (51 mmol) of methyl 4-methylbenzothiazol-2-one-5-carboxylate of m.p. 262° C.-266° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
potassium methoxide
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[C:7]([CH3:15])[C:5]=2[N:6]=1.C[O-:17].[K+]>CN1CCCC1=O>[CH3:15][C:7]1[C:5]2[NH:6][C:2](=[O:17])[S:3][C:4]=2[CH:10]=[CH:9][C:8]=1[C:11]([O:13][CH3:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C(=C(C=C2)C(=O)OC)C
Step Two
Name
potassium methoxide
Quantity
13.6 g
Type
reactant
Smiles
C[O-].[K+]
Step Three
Name
Quantity
360 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by trituration with methylene chloride/n-hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC2=C1NC(S2)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51 mmol
AMOUNT: MASS 11.38 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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